4-Methyl-5-phenylpyrimidine
Overview
Description
4-Methyl-5-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their significant role in various biological processes and their presence in many pharmacologically active compounds. The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions . Another method includes the condensation of 4-methyl-2,6-diaminopyrimidine with benzaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenylpyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Methyl-5-phenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation . The compound’s ability to interact with nucleic acids and proteins also contributes to its biological effects .
Comparison with Similar Compounds
4-Methyl-5-phenylpyrimidine can be compared with other similar compounds, such as:
4-Methyl-5-arylpyrimidines: These compounds have different aryl groups at the 5-position, which can alter their chemical and biological properties.
4-Phenylpyrimidine: Lacks the methyl group at the 4-position, resulting in different reactivity and biological activity.
5-Phenylpyrimidine: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methyl-5-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGYQFOIZMYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206197 | |
Record name | Pyrimidine, 4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57562-58-0 | |
Record name | Pyrimidine, 4-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057562580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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